osmium(2+);bis(1,2,3,5,5-pentamethylcyclopenta-1,3-diene)

Description

Propriétés

Numéro CAS |

100603-32-5 |

|---|---|

Formule moléculaire |

C20H30Os |

Poids moléculaire |

460.7 g/mol |

Nom IUPAC |

osmium(2+);bis(1,2,3,5,5-pentamethylcyclopenta-1,3-diene) |

InChI |

InChI=1S/2C10H15.Os/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

Clé InChI |

JXEQRSPUTZKXQL-UHFFFAOYSA-N |

SMILES canonique |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Bis(pentamethylcyclopentadienyl)osmium(II)

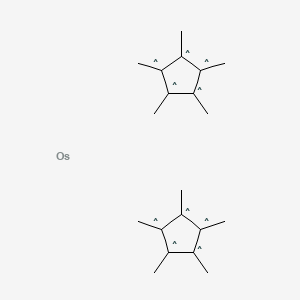

Bis(pentamethylcyclopentadienyl)osmium(II), or (C5Me5)2Os, is a "sandwich" compound where an osmium(II) ion is centered between two parallel pentamethylcyclopentadienyl rings. sigmaaldrich.cn Its synthesis can be approached through direct routes or via reactions utilizing specific osmium halide precursors.

The synthesis of metallocenes like ferrocene (B1249389) and osmocene often involves the direct reaction of a metal salt with an alkali metal cyclopentadienide (B1229720). google.comwikipedia.org For instance, osmocene can be prepared by reacting an osmium(IV) halide with a cyclopentadienide source. google.com By analogy, a direct synthesis of Bis(pentamethylcyclopentadienyl)osmium(II) would involve the reaction of an osmium halide with a pentamethylcyclopentadienide salt, such as lithium pentamethylcyclopentadienide (LiC5Me5) or pentamethylcyclopentadienyl magnesium bromide ((C5Me5)MgBr).

While specific high-yield reports for this direct method are not as common as for its parent compound osmocene, evidence of its formation as a byproduct in other reactions exists. For example, during the synthesis of the dinuclear osmium(III) precursor, (C5Me5)2Os2Br4, traces of (C5Me5)2Os are also formed. illinois.edu This volatile sandwich compound can subsequently be separated from the main product by sublimation, confirming the feasibility of its direct formation. illinois.edu

The use of well-defined osmium halide precursors is a cornerstone of osmium organometallic chemistry. Osmium(III) chloride is a known reactant for preparing Bis(pentamethylcyclopentadienyl)osmium(II). alfachemic.com A more detailed and highly useful route starts with bromoosmic acid (H2OsBr6), which is readily generated by heating OsO4 in concentrated hydrobromic acid. illinois.edu

The subsequent reaction of bromoosmic acid with pentamethylcyclopentadiene (C5Me5H) in refluxing tert-butyl alcohol primarily yields the dinuclear osmium(III) compound (η5-C5Me5)2Os2Br4. illinois.eduacs.org However, as noted previously, this reaction also produces small quantities of the target sandwich complex, (C5Me5)2Os, demonstrating a synthetic pathway from a defined osmium halide source. illinois.edu

Synthesis of Pentamethylcyclopentadienyl Osmium(II) "Half-Sandwich" Complexes

"Half-sandwich" complexes, which feature a single cyclopentadienyl (B1206354) ring, are exceptionally valuable as they serve as versatile starting materials for a vast range of other organometallic derivatives. illinois.edu Their synthesis provides access to compounds that would be difficult to obtain otherwise. illinois.edu

The dinuclear osmium(III) complex, tetrabromobis(η5-pentamethylcyclopentadienyl)diosmium(III), or (C5Me5)2Os2Br4, is a critical gateway into mono(pentamethylcyclopentadienyl)osmium chemistry. illinois.eduacs.org This brown, microcrystalline solid is itself synthesized from the reaction of bromoosmic acid (H2OsBr6) with pentamethylcyclopentadiene in tert-butyl alcohol. illinois.edu Its discovery has enabled the systematic development of (C5Me5)Os half-sandwich chemistry. illinois.educapes.gov.br This precursor has proven effective where analogous routes starting from chloroosmium materials were unsuccessful. illinois.edu

The osmium(III) dimer (C5Me5)2Os2Br4 serves as an excellent starting material for the synthesis of osmium(II) half-sandwich complexes containing phosphine (B1218219) and alkene ligands. capes.gov.br The reaction involves the reductive cleavage of the dinuclear species in the presence of a ligand (L). Treatment of (C5Me5)2Os2Br4 with tertiary phosphines or 1,5-cyclooctadiene (B75094) (cod) yields stable osmium(II) bromo complexes of the general formula (C5Me5)OsL2Br. capes.gov.br

For example, reacting the dimer with triphenylphosphine (B44618) (PPh3) in ethanol (B145695) or with trimethylphosphine (B1194731) (PMe3) in dichloromethane (B109758) affords (C5Me5)Os(PPh3)2Br and (C5Me5)Os(PMe3)2Br, respectively. capes.gov.br Similarly, the 1,5-cyclooctadiene complex (C5Me5)Os(cod)Br can be synthesized in ethanol. capes.gov.br These resulting bromo complexes are themselves versatile, allowing for ligand exchange reactions to create a wider library of derivatives. capes.gov.br

Table 1: Synthesis of (C5Me5)OsL2Br Complexes from (C5Me5)2Os2Br4

| Reactant Ligand (L) | Resulting Osmium(II) Complex |

|---|---|

| Trimethylphosphine (PMe3) | (C5Me5)Os(PMe3)2Br |

| Triethylphosphine (PEt3) | (C5Me5)Os(PEt3)2Br |

| Triphenylphosphine (PPh3) | (C5Me5)Os(PPh3)2Br |

| Bis(dimethylphosphino)methane (dmpm) | (C5Me5)Os(dmpm)Br |

| Bis(dimethylphosphino)ethane (dmpe) | (C5Me5)Os(dmpe)Br |

| Bis(diphenylphosphino)methane (dppm) | (C5Me5)Os(dppm)Br |

| 1,5-Cyclooctadiene (cod) | (C5Me5)Os(cod)Br |

Data sourced from Gross and Girolami, 1998. capes.gov.br

The bromoosmium(II) half-sandwich species are ideal precursors for the synthesis of corresponding hydride complexes. capes.gov.br The bromide ligand can be readily substituted by a hydride (H⁻) through reaction with a suitable reducing agent. capes.gov.br Treating the (C5Me5)OsL2Br complexes with sodium borohydride (B1222165) (NaBH4) in ethanol or sodium methoxide (B1231860) (NaOMe) in methanol (B129727) successfully produces the osmium(II) hydrides, (C5Me5)OsL2H. capes.gov.br

This methodology is broadly applicable to complexes with a variety of phosphine and alkene ligands. capes.gov.br An interesting reactivity is observed when (C5Me5)Os(PMe3)2Br is treated with NaBH4 in refluxing ethanol; this reaction yields the dihydride cation [(C5Me5)Os(PMe3)2H2]+. capes.gov.br This cation can then be deprotonated using methyllithium (B1224462) to give the neutral monohydride complex, (C5Me5)Os(PMe3)2H, which is noted to be a highly basic transition metal complex. capes.gov.br

Table 2: Synthesis of Hydride Complexes from (C5Me5)OsL2Br Precursors

| Bromo Complex Precursor | Reagent | Resulting Hydride Complex |

|---|---|---|

| (C5Me5)Os(PMe3)2Br | NaBH4 / EtOH (reflux) | [(C5Me5)Os(PMe3)2H2]+ |

| (C5Me5)Os(PMe3)2Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(PMe3)2H |

| (C5Me5)Os(PEt3)2Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(PEt3)2H |

| (C5Me5)Os(PPh3)2Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(PPh3)2H |

| (C5Me5)Os(cod)Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(cod)H |

| (C5Me5)Os(dmpm)Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(dmpm)H |

| (C5Me5)Os(dmpe)Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(dmpe)H |

| (C5Me5)Os(dppm)Br | NaBH4 / EtOH or NaOMe / MeOH | (C5Me5)Os(dppm)H |

Data sourced from Gross and Girolami, 1998. capes.gov.br

Synthesis via Oxidative Addition and Reductive Elimination

Pathways involving oxidative addition and reductive elimination are fundamental in organometallic synthesis. For instance, the six-coordinate osmium(IV) complex, OsH₂Cl₂(PⁱPr₃)₂, serves as a precursor for cyclopentadienyl-osmium compounds. Its reaction with cyclopentadienyl derivatives of s- or p-block elements leads to the formation of complexes like Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂, demonstrating a versatile route to half-sandwich osmium species. acs.org This methodology highlights how changes in the oxidation state of the osmium center facilitate the construction of target molecules.

Alkylation Reactions to Form Osmium(II) Alkyl Complexes (e.g., Cp(PMe₃)₂OsCH₂SiMe₃)*

Osmium(II) alkyl complexes bearing the pentamethylcyclopentadienyl (Cp) ligand are valuable intermediates and can be prepared through straightforward alkylation reactions. acs.org Complexes of the general formula Cp'(PR₃)₂OsCH₂SiMe₃, where Cp' can be cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp), are synthesized by the alkylation of the corresponding bromo-osmium precursors. acs.org These osmium(II) alkyl compounds are noted for their subsequent reactivity, particularly in the thermal activation of C-H bonds in aromatic solvents. acs.org

Formation of Triflate Complexes (e.g., Cp*Os(P–P)(OTf))

Transition metal triflate (OTf) complexes are highly useful synthetic starting materials due to the weakly coordinating nature of the triflate ligand, which is easily displaced. illinois.edu A robust method for synthesizing osmium(II) triflate complexes involves the alkylation of a metal hydride. illinois.edu Specifically, the treatment of osmium(II) hydride complexes, CpOs(P–P)H, with methyl trifluoromethanesulfonate (B1224126) (MeOTf) yields the desired triflate complexes, CpOs(P–P)(OTf). illinois.edu This reaction proceeds through a proposed methyl/hydride intermediate, [Cp*Os(P–P)H(Me)⁺], which then eliminates methane (B114726) to afford the final product. illinois.edu

This synthetic strategy has been successfully applied to a range of phosphine ligands, as detailed in the table below.

| Hydride Precursor | Phosphine Ligand (P–P) | Resulting Triflate Complex | Reference |

|---|---|---|---|

| CpOs(dmpm)H | bis(dimethylphosphino)methane (dmpm) | CpOs(dmpm)(OTf) | illinois.edu |

| CpOs(dppm)H | bis(diphenylphosphino)methane (dppm) | CpOs(dppm)(OTf) | illinois.edu |

| CpOs(dmpe)H | 1,2-bis(dimethylphosphino)ethane (dmpe) | CpOs(dmpe)(OTf) | illinois.edu |

Furthermore, these anhydrous triflates can be converted into their corresponding aqua complexes, such as [Cp*Os(dppm)(OH₂)][OTf], by the simple addition of water. illinois.educapes.gov.br

Synthesis of Osmium-Rhodium Mixed-Metal Clusters Containing Pentamethylcyclopentadienyl Ligands

The ionic coupling reaction is a reliable synthetic strategy for producing mixed-metal clusters. sci-hub.se This approach has been effectively used to synthesize a variety of osmium-rhodium carbonyl clusters that feature the pentamethylcyclopentadienyl (Cp*) ligand.

A key reaction involves treating the anionic triosmium cluster [N(PPh₃)₂][Os₃(μ-H)(CO)₁₁] with cationic rhodium capping agents. sci-hub.sehku.hk For example, its reaction with [RhCp(MeCN)₃][{PF₆}₂] in dichloromethane results in a mixture of Cp-containing clusters. sci-hub.se

| Cluster Product | Reference |

|---|---|

| [Os₃Rh(μ-H)₂(μ-CO)(CO)₉(η⁵-Cp)] | sci-hub.se |

| [Os₃Rh(μ-CO)₂(CO)₉(η⁵-Cp)] | sci-hub.se |

| [Os₃Rh₂(μ-H)(μ-CO)₂(CO)₈(η⁵-Cp)(μ₂-η⁵,η¹-CH₂C₅Me₄)] | sci-hub.se |

Similarly, reacting [N(PPh₃)₂][Os₃(μ-H)(CO)₁₁] with a different rhodium precursor, [RhCp(dppe)Cl][PF₆], affords the tetranuclear cluster [Os₃Rh(μ₃-H)(μ-Cl)(μ-CO)(CO)₉(η⁵-Cp)] in a moderate yield. hku.hk The structures of these complex molecules have been confirmed through spectroscopic methods and X-ray crystallography, revealing intricate bonding arrangements such as butterfly metal cores and novel bonding modes for the Cp* ligand. sci-hub.sehku.hk

Cyclometalation Pathways for Pentamethylcyclopentadienyl Osmium Complexes

Cyclometalation, the intramolecular activation of a C-H bond to form a metallacycle, is a significant transformation in organometallic chemistry. For osmium, these reactions are often more challenging compared to other transition metals like ruthenium or palladium, typically requiring more severe conditions. nih.gov

Despite this, cyclometalation pathways are accessible for pentamethylcyclopentadienyl osmium complexes. Osmium hydride precursors, such as the hexahydride [OsH₆(PⁱPr₃)₂], can be thermally activated to generate a reactive tetrahydride species. This species is capable of coordinating to a carbonyl group and subsequently activating a C-H bond to achieve cyclometalation. nih.gov

Another demonstrated pathway involves the thermal activation of arene C-H bonds by osmium(II) alkyl complexes. acs.org For example, complexes of the type Cp*(PMe₃)₂OsCH₂SiMe₃ react with certain hydrosilanes, leading to the activation of both Si-H and arene C-H bonds, ultimately forming metallacycle products. acs.org

Reactivity and Transformation Pathways

Ligand Substitution Reactions in Pentamethylcyclopentadienyl Osmium(II) Complexes

Ligand substitution is a fundamental reaction in organometallic chemistry, often serving as the initial step in more complex transformations. In pentamethylcyclopentadienyl osmium complexes, the lability of ligands attached to the Os-Cp* fragment allows for the introduction of various substrates.

While the fully-sandwiched, 18-electron bis(pentamethylcyclopentadienyl)osmium(II), or decamethylosmocene, is a stable compound, ligand substitution is more commonly observed in half-sandwich complexes, where the Cp*Os fragment is coordinated to other ligands. For instance, photolysis of the mixed-sandwich complex [Os(η⁵-C₅H₅)(η⁶-C₆H₆)]⁺ in acetonitrile (B52724) leads to the displacement of the benzene (B151609) ligand to form [Os(η⁵-C₅H₅)(CH₃CN)₃]⁺. acs.org Although this demonstrates the principle, the reaction suffers from decomposition of the product. acs.org

A more synthetically useful approach involves the displacement of phosphine (B1218219) ligands. In the complex Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂, one of the triisopropylphosphine (B1582976) ligands can be displaced by various molecules, including phenylmethylene, terminal alkynes, and 1,1-diphenyl-2-propyn-1-ol, to generate a range of new osmium derivatives. acs.org Similarly, diazoalkane complexes such as [Os(η⁵-C₅Me₅)(N₂CAr¹Ar²)(PPh₃){P(OR)₃}]BPh₄ are synthesized by reacting the corresponding bromo-complex, OsBr(η⁵-C₅Me₅)(PPh₃){P(OR)₃}, with a diazoalkane, which involves the substitution of the bromide ligand. nih.govrsc.org

These substitution reactions are crucial as they open up coordination sites on the osmium center, allowing for subsequent reactivity with a variety of organic substrates. The choice of solvent and reacting ligand can influence the coordination number and geometry of the resulting complex. savemyexams.com

Reactions Involving Osmium-Halide Bonds

The osmium-halide bond in pentamethylcyclopentadienyl osmium complexes is a key functional group that serves as a gateway to a vast range of derivatives. The dinuclear osmium(III) species, (C₅Me₅)₂Os₂Br₄, is a pivotal starting material for accessing "half-sandwich" osmium complexes. illinois.edufigshare.com This compound, which contains both bridging and terminal bromide ligands, undergoes cleavage of the Os-Br bonds in reactions with various nucleophiles and reagents. illinois.edu

For example, the reaction of (C₅Me₅)₂Os₂Br₄ with:

Lithium anilide (LiNHPh) yields the bridging imido complex (C₅Me₅)₂Os₂(μ-NPh)₂Br₂. illinois.edu

Acetonitrile (MeCN) in the presence of a non-coordinating anion source like BPh₄⁻ leads to the cationic complex [(C₅Me₅)Os(MeCN)₃][BPh₄]. illinois.edufigshare.com

Norbornadiene (NBD) results in the formation of the monomeric complex (C₅Me₅)Os(NBD)Br. illinois.edufigshare.com

The reactivity of the Os-halide bond is also central to the synthesis of complexes with osmium-carbon multiple bonds. The preparation of diazoalkane complexes, [Os(η⁵-C₅Me₅)(N₂CAr¹Ar²)(PPh₃){P(OR)₃}]BPh₄, proceeds from the precursor OsBr(η⁵-C₅Me₅)(PPh₃){P(OR)₃} via displacement of the bromide. nih.govrsc.org Furthermore, abstraction of a chloride ligand from complexes like Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ using a halide abstractor such as TlPF₆ generates a reactive cationic osmium fragment that can readily activate C-H bonds. acs.org

| Reactant with (C₅Me₅)₂Os₂Br₄ | Product | Reference |

| Lithium anilide (LiNHPh) | (C₅Me₅)₂Os₂(μ-NPh)₂Br₂ | illinois.edu |

| Acetonitrile (MeCN) / BPh₄⁻ | [(C₅Me₅)Os(MeCN)₃][BPh₄] | illinois.edufigshare.com |

| Norbornadiene (NBD) | (C₅Me₅)Os(NBD)Br | illinois.edufigshare.com |

| Oxygen (O₂) | (C₅Me₅)₂Os₂(μ-O)Br₄ | illinois.edu |

| Bromine (Br₂) | (C₅Me₅)OsBr₄ | illinois.edu |

Hydride Chemistry and Alkane Elimination Pathways

Osmium hydride complexes containing the pentamethylcyclopentadienyl ligand are important intermediates in various catalytic and stoichiometric reactions, particularly those involving C-H bond activation. The synthesis of the dihydride complex CpOs(NO)H₂ can be achieved by treating the corresponding dibromide, CpOs(NO)Br₂, with sodium borohydride (B1222165). acs.org This dihydride is reactive and can eliminate a molecule of H₂ in solution to form the dinitrosyl-bridged dimer [Cp*Os(μ-NO)]₂. acs.org

The elimination of alkanes is a key step in many C-H activation cycles. For example, the reaction of a cationic iridium(III) chloride complex with methylmagnesium bromide leads to a methyl derivative that subsequently releases methane (B114726) through a remote C-H bond activation process. nih.govacs.org A similar pathway involving the addition of a methyl group followed by methane elimination has been observed in cyclopentadienyl-osmium systems, leading to the formation of unsaturated intermediates. acs.org This alkane elimination is often the thermodynamic driving force for the formation of stable organometallic products resulting from C-H activation. nih.gov Osmium hydride complexes, particularly those in high oxidation states like Os(VI) and Os(IV), are notable for their ability to undergo thermal elimination of H₂, generating highly reactive, unsaturated osmium species that can then participate in further reactions such as C-H activation. mdpi.comnih.gov

Reactivity with Unsaturated Hydrocarbons (e.g., Alkenes, Alkynes)

Pentamethylcyclopentadienyl osmium complexes exhibit significant reactivity towards unsaturated hydrocarbons like alkenes and alkynes. These reactions can lead to a variety of products through processes such as cycloaddition, insertion, and the formation of new carbon-carbon bonds. masterorganicchemistry.com

The reaction of the dinuclear complex (C₅Me₅)₂Os₂Br₄ with the alkene norbornadiene affords the monomeric complex (C₅Me₅)Os(NBD)Br. illinois.edufigshare.com More complex reactivity is observed with alkynes. For instance, diazoalkane complexes of the type [Os(η⁵-C₅Me₅)(N₂CAr¹Ar²)(PPh₃){P(OR)₃}]⁺ react with terminal alkynes (R¹C≡CH) to yield vinylidene derivatives, [Os(η⁵-C₅Me₅){=C=C(H)R¹}(PPh₃){P(OR)₃}]⁺. nih.govrsc.org This transformation involves the formal insertion of the alkyne into the Os=N bond followed by elimination of N₂.

Furthermore, the osmium complex Os(η⁵-C₅H₅)Cl{[η²-CH₂C(CH₃)]PⁱPr₂} reacts with phenylacetylene (B144264) to give a dienylphosphine derivative via a coupling process. acs.org In the presence of a base like triethylamine, the reaction pathway changes to produce a vinylidene derivative, Os(η⁵-C₅H₅)Cl(=C=CHPh){PⁱPr₂[C(CH₃)=CH₂]}. acs.org This highlights how reaction conditions can steer the outcome of the reaction between an osmium complex and an alkyne. The interaction of the alkyne with the metal center can be as a two-electron or four-electron donor, which influences the subsequent reaction pathway. researchgate.net

| Osmium Complex | Unsaturated Hydrocarbon | Product Type | Reference |

| (C₅Me₅)₂Os₂Br₄ | Norbornadiene | Alkene adduct | illinois.edufigshare.com |

| [Os(η⁵-C₅Me₅)(N₂CAr¹Ar²)(PPh₃){P(OR)₃}]⁺ | Terminal Alkynes (R¹C≡CH) | Vinylidene complex | nih.govrsc.org |

| Os(η⁵-C₅H₅)Cl{[η²-CH₂C(CH₃)]PⁱPr₂} | Phenylacetylene | Dienylphosphine complex | acs.org |

| Os(η⁵-C₅H₅)Cl{[η²-CH₂C(CH₃)]PⁱPr₂} / NEt₃ | Phenylacetylene | Vinylidene complex | acs.org |

Activation of C-H Bonds by Pentamethylcyclopentadienyl Osmium Complexes

The activation of typically inert carbon-hydrogen (C-H) bonds is a significant area of research in organometallic chemistry, and pentamethylcyclopentadienyl osmium complexes have demonstrated notable capabilities in this regard. The electron-rich nature of the [Cp*Os] fragment can facilitate oxidative addition of C-H bonds to the metal center. nih.gov

Osmium hydride complexes are often key players in C-H activation. For instance, the hexahydride complex [OsH₆(PⁱPr₃)₂] can thermally eliminate hydrogen to generate a highly reactive tetrahydride species, [OsH₄(PⁱPr₃)₂], which is capable of activating C-H bonds in various substrates. mdpi.comnih.gov While this is not a Cp* complex, it illustrates the general reactivity of osmium hydrides. More directly, the generation of coordinatively unsaturated intermediates from CpOs precursors is a common strategy. For example, the abstraction of a chloride ligand from Os(η⁵-C₅H₅)Cl(PⁱPr₃)₂ creates a cationic fragment that can activate C(sp³)-H, C(sp²)-H, and C(sp)-H bonds. acs.org In some cases, the Cp ligand itself can be involved, undergoing deprotonation or nucleophilic attack, although it is typically considered a robust spectator ligand. nih.govacs.org

The activation of C-H bonds in aromatic rings (arenes) by transition metal complexes is a powerful tool for the synthesis of functionalized aromatic compounds. rsc.org Pentamethylcyclopentadienyl osmium complexes can promote such reactions. The reaction of Os(η⁵-C₅H₅)Cl(PPh₃)(PⁱPr₃) with TlPF₆ in toluene (B28343) results in the selective activation of a phenyl C-H bond of the triphenylphosphine (B44618) ligand. acs.org

A conceptually novel approach for selective C-H activation has been demonstrated with related CpIr complexes. acs.org In these systems, a transient η²-arene intermediate undergoes reversible benzylic C-H activation, which positions the metal center for a subsequent, highly selective ortho-C-H activation of the arene ring. acs.org This type of directed activation overcomes the typical preference for activating the least sterically hindered C-H bonds. acs.org Similar mechanistic principles can be applied to understand and develop C-H activation reactions catalyzed by CpOs systems. The activation of quinoline (B57606) at the 8-position by an osmium hydride complex to form a stable cyclometalated product is another example of selective aromatic C-H activation. researchgate.net

Formation and Reactivity of Osmium-Carbon Multiple Bonds

Pentamethylcyclopentadienyl osmium complexes are precursors to a variety of species containing osmium-carbon multiple bonds, such as carbenes (Os=C), vinylidenes (Os=C=C), and allenylidenes (Os=C=C=C). researchgate.net These functionalities are highly reactive and serve as versatile intermediates in organic synthesis.

As mentioned previously, the reaction of cationic pentamethylcyclopentadienyl osmium diazoalkane complexes with terminal alkynes is a reliable method for synthesizing osmium vinylidene complexes. nih.govrsc.org Allenylidene complexes of the type [Os(=C=C=CR¹R²)]⁺ can also be prepared from appropriate precursors. nih.gov These complexes exhibit their own unique reactivity. For instance, the vinylidene complex [Os(η⁵-C₅Me₅)(=C=CH₂)(PPh₃){P(OMe)₃}]⁺ reacts with triphenylphosphine to yield an alkenylphosphonium derivative. nih.gov

Osmium carbene complexes, particularly those of the benzylidene type [OsCl(=CHPh)(NHC)]⁺, have been shown to be catalysts for olefin metathesis reactions, although they are generally less active than their ruthenium counterparts. mdpi.com The formation of these carbene species often involves the reaction of a suitable osmium precursor with a diazoalkane. mdpi.com The chemistry of osmium-carbon multiple bonds is a rich field, with applications in forming new carbon-carbon and carbon-heteroatom bonds.

Redox-Induced Transformations

The redox chemistry of bis(pentamethylcyclopentadienyl)osmium(II), or decamethylosmocene ([Os(C₅Me₅)₂]), is characterized by its ability to undergo oxidation to form the stable decamethylosmocenium cation, [Os(C₅Me₅)₂]⁺. This one-electron oxidation process highlights the electron-rich nature of the osmium center.

Studies have focused on the electrochemical and structural aspects of this transformation. The formal oxidation potential for the [Os(C₅Me₅)₂]⁰/⁺ couple has been determined, although it can be influenced by the solvent and electrolyte used. thieme-connect.deuu.nl Upon oxidation, the resulting 17-electron decamethylosmocenium cation exhibits distinct structural and magnetic properties. The crystal structure of the salt [Os(C₅Me₅)₂]⁺[BF₄]⁻ has been determined, providing insight into the geometric changes that occur upon electron removal from the neutral metallocene. acs.org

Another significant redox-induced transformation involves the synthesis of dinuclear osmium(III) complexes. Treatment of hexabromoosmic acid (H₂OsBr₆) with pentamethylcyclopentadiene (C₅Me₅H) in tert-butyl alcohol leads to the formation of the dinuclear osmium(III) compound, (C₅Me₅)₂Os₂Br₄. This complex features a single bond between the two osmium centers, with a measured distance of 2.970(1) Å. nih.gov This compound is weakly paramagnetic and serves as a precursor for further redox-based reactions. nih.gov

For instance, the reaction of (C₅Me₅)₂Os₂Br₄ with oxygen results in the formation of a bridging oxo complex, (C₅Me₅)₂Os₂(μ-O)Br₄. nih.gov This transformation represents the oxidation of the osmium centers.

Table 1: Electrochemical and Structural Data for Decamethylosmocene Redox Species

| Compound/Ion | Redox Couple | Potential (E₁/₂) | Key Structural Features of the Cation | Reference |

|---|---|---|---|---|

| [Os(C₅Me₅)₂] | [Os(C₅Me₅)₂]⁰/⁺ | Varies with conditions | Documented crystal structure for [BF₄]⁻ salt | acs.org |

| (C₅Me₅)₂Os₂Br₄ | - | - | Os-Os single bond distance of 2.970(1) Å | nih.gov |

Silyl (B83357) and Bis(silyl) Hydride Complex Formation and Reactivity

Detailed research findings specifically documenting the formation and reactivity of silyl and bis(silyl) hydride complexes derived directly from bis(pentamethylcyclopentadienyl)osmium(II) are not prominently featured in the surveyed literature. General methodologies for the synthesis of silyl hydride complexes often involve the reaction of metal halide precursors with silyl ligands or the oxidative addition of Si-H bonds to a metal center. researchgate.netnih.gov Catalytic processes like hydrosilylation, the addition of a Si-H bond across an unsaturated bond, are well-established for many transition metals, but specific examples employing decamethylosmocene as either a catalyst or a precursor are not described in the available results. researchgate.netorganic-chemistry.org

Formation of Decamethylosmocene Derivatives

The derivatization of decamethylosmocene, [Os(C₅Me₅)₂], primarily involves the chemical modification of the robust pentamethylcyclopentadienyl (Cp) ligands. Due to the high stability of the [Os(C₅Me₅)₂] sandwich structure, these transformations often require forcing conditions or highly reactive reagents. The functionalization typically occurs at the methyl groups of the Cp rings.

A key strategy for such derivatization is C-H bond activation. While specific examples for decamethylosmocene are scarce in the provided results, the reactivity of the Cp* ligand in other systems provides a strong precedent. For instance, studies on cationic iridium complexes bearing a Cp* ligand have shown that the methyl groups can be activated. acs.orgnih.gov This can occur through different mechanistic pathways, including the formation of an agostic interaction leading to sigma-bond metathesis or via an Ir(V) hydride intermediate. acs.orgnih.gov Such activations allow for the introduction of new functional groups onto the Cp* ligand.

The reaction of the cationic iridium complex [(η⁵-C₅Me₅)IrCl(PMe₂ArDipp2)]⁺ with organolithium reagents does not lead to simple alkylation at the metal but instead results in nucleophilic attack on the Cp* ligand, demonstrating its electrophilic character in this context. acs.orgnih.gov This suggests that, under the right electronic conditions, the Cp* rings of decamethylosmocene could potentially react with strong nucleophiles. Furthermore, late-stage C-H methylation of complex molecules has been achieved using photocatalysis, a strategy that could potentially be adapted for the functionalization of the methyl groups in decamethylosmocene. nih.gov

The reaction of the osmium(III) dimer, (C₅Me₅)₂Os₂Br₄, with lithium anilide yields the bridging imido complex (C₅Me₅)₂Os₂(μ-NPh)₂Br₂, which represents a derivative of the dinuclear core. nih.gov

Table 2: Potential Pathways for Decamethylosmocene Derivatization

| Reaction Type | Reagent/Conditions | Potential Product Type | Analogous System/Principle | Reference |

|---|---|---|---|---|

| C-H Activation | Heat, Photolysis, or Catalyst | Functionalized Cp* methyl groups | Iridium-Cp* complexes | acs.orgnih.govnih.gov |

| Nucleophilic Attack | Strong Nucleophiles (e.g., RLi) | Functionalized Cp* ring | Cationic Iridium-Cp* complexes | acs.orgnih.gov |

| Reaction with Electrophiles | Electrophiles | Attack on metal or ligand | General organometallic reactivity | youtube.comnih.gov |

Formation of Bimetallic and Triple-Decker Complexes

Bis(pentamethylcyclopentadienyl)osmium(II) can be considered a building block for the construction of more complex multinuclear structures, such as bimetallic and triple-decker complexes. The Cp* ligands provide steric bulk and electronic stabilization to the resulting assemblies.

Bimetallic Complexes: The formation of bimetallic complexes can be achieved by linking two metallocene units or by reacting a metallocene with another metal complex. A relevant example, although not involving osmium, is the reaction of sulfur-rich pentamethylcyclopentadienyl complexes like (C₅Me₅)₂Cr₂S₅ with Co₂(CO)₈. This reaction yields new bimetallic clusters with a composition of (C₅Me₅)₂Cr₂Co₂(μ₃-S)₄(CO)₂, containing a Cr₂Co₂S₄ core. capes.gov.br This demonstrates a strategy where Cp-metal fragments are incorporated into larger, mixed-metal sulfide (B99878) clusters. Similarly, bimetallic cobalt perthiocarbonate complexes containing Cp ligands, such as [(Cp*Co)₂(μ-CS₄)(μ-S₂)], have been synthesized through the thermolysis of a bimetallic precursor in the presence of CS₂.

Triple-Decker Complexes: Triple-decker complexes feature a central ring sandwiched between two metal-ligand moieties. The synthesis of such complexes often involves the reaction of a sandwich or half-sandwich complex with a source of a bridging ring or another metal fragment. While direct synthesis from decamethylosmocene is not detailed in the search results, reactions involving other Cp*-metal fragments illustrate the general approach. For example, heterotrimetallic triple-decker polypnictogenides have been synthesized through the reaction of [CpFe(η⁵-E₅)] (E = P, As) with a dilithioplumbole, yielding complexes with three different deck motifs. rsc.org Other synthetic routes include the selective expansion of a sandwich complex by the insertion of another metal-ligand unit. nih.gov These methods highlight the potential for a {CpOs} fragment, derived from or analogous to decamethylosmocene, to serve as an end-capping unit in a triple-decker architecture.

Table 3: Examples of Multinuclear Complexes Containing Cp* Ligands

| Complex Type | Example Compound/System | Synthetic Strategy | Reference |

|---|---|---|---|

| Bimetallic Cluster | (C₅Me₅)₂Cr₂Co₂(μ₃-S)₄(CO)₂ | Reaction of (C₅Me₅)₂Cr₂S₅ with Co₂(CO)₈ | capes.gov.br |

| Bimetallic Thiolate | [(Cp*Co)₂(μ-CS₄)(μ-S₂)] | Thermolysis of a bimetallic precursor with CS₂ | |

| Triple-Decker | Pb-Fe-Li heterotrimetallic polypnictogenides | Reaction of [Cp*Fe(η⁵-E₅)] with dilithioplumbole | rsc.org |

| Triple-Decker | [(η⁹-Cnt)Ln(μ-η⁸:η⁸-CotTIPS)Ln(η⁹-Cnt)] | Insertion of [Ln(CotTIPS)] into [Ln(Cnt)₂] | nih.gov |

Electronic Structure, Bonding, and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, QTAIM)

Quantum chemical calculations are fundamental to understanding the electronic makeup of bis(pentamethylcyclopentadienyl)osmium(II). Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of such complexes. For instance, DFT computations on related osmium(II) complexes, such as those with terpyridine ligands, have been employed to analyze molecular orbitals (MOs), providing critical information about redox processes. mdpi.com In these pseudo-octahedral d⁶ osmium(II) systems, the six valence electrons occupy the lower-energy t₂g-like orbitals (dxy, dyz, dxz). mdpi.com The electron-donating nature of the ten methyl groups on the pentamethylcyclopentadienyl (Cp*) ligands in decamethylosmocene increases the electron density at the osmium center, making it more easily oxidized compared to its unsubstituted counterpart, osmocene. escholarship.org

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful tool for analyzing the topology of electron density and characterizing chemical bonds. uobaghdad.edu.iq QTAIM studies on polynuclear osmium clusters have been used to identify bond critical points (BCPs) and bond paths, which are indicators of chemical bonding. uobaghdad.edu.iqresearchgate.net Analysis of the electron density (ρ(b)), its Laplacian (∇²ρ(b)), and total energy density (H(b)) at these critical points helps to classify the nature of the interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net For example, in studies of triosmium clusters, QTAIM has been used to probe Os-Os, Os-H, and Os-ligand bonds, revealing the absence or presence of direct metal-metal bond paths depending on the specific geometry and bridging ligands. uobaghdad.edu.iqresearchgate.net

Table 1: Key Topological Parameters from QTAIM Analysis for Characterizing Chemical Bonds

| Parameter | Symbol | Interpretation |

|---|---|---|

| Electron Density at BCP | ρ(b) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(b) | A negative value indicates a shared-shell (covalent) interaction, where electron density is concentrated between nuclei. A positive value suggests a closed-shell interaction. |

| Total Energy Density | H(b) | A negative value is characteristic of covalent interactions. |

These computational methods provide a detailed electronic picture, forming the basis for understanding the bonding and reactivity of decamethylosmocene and related species.

Analysis of Metal-Ligand Interactions and Bonding Characteristics

The interaction between the central osmium atom and the two pentamethylcyclopentadienyl (Cp) ligands is the defining feature of decamethylosmocene. Theoretical calculations indicate that the primary source of metal-ring bonding in metallocenes arises from the overlap of metal and ring orbitals of e₁ symmetry. escholarship.org The ten electron-donating methyl groups on the Cp ligands significantly influence the electronic properties of the complex. escholarship.org

In related η⁶-arene osmium(II) complexes, DFT studies combined with charge decomposition analysis have revealed a strong covalent character in the metal-ligand bond. researchgate.net A similar detailed analysis of decamethylosmocene would elucidate the specific contributions of σ-donation from the Cp* ligands to the osmium center and π-back-donation from the metal to the ligand π* orbitals. The covalent nature of the metal-carbon bond is a general characteristic of organometallic compounds. wikipedia.org

Comparative studies on other osmium complexes can provide further insight. For example, in a dinuclear complex with a bridging lead atom, the Os-Pb bond was found to have a strong electrostatic interaction component (≈56%), but the dominant orbital interactions were two dative σ bonds from the lead atom to the osmium centers, with much weaker π-back-donation from osmium. nih.gov This highlights the diverse nature of bonding available to osmium, which in decamethylosmocene is characterized by the strong, covalent sandwich structure.

Investigation of Metal-Metal Interactions in Polynuclear Pentamethylcyclopentadienyl Osmium Species

While bis(pentamethylcyclopentadienyl)osmium(II) is a mononuclear "sandwich" complex, the Cp*Os fragment is a crucial component of many polynuclear osmium species where direct metal-metal bonds are present. A key example is the dinuclear osmium(III) complex, (C₅Me₅)₂Os₂Br₄. illinois.eduillinois.edu X-ray crystallography of this compound reveals an Os-Os distance of 2.970(1) Å, which is indicative of a single osmium-osmium bond. illinois.eduillinois.edu

Theoretical methods are vital for understanding the nature of these metal-metal interactions. QTAIM analysis has been applied to various triosmium clusters to investigate the bonding between metal centers. These studies search for the presence of a bond critical point and a bond path between osmium atoms. uobaghdad.edu.iq In some polynuclear osmium hydrido-carbonyl clusters, QTAIM analyses have revealed the absence of bond paths connecting any pair of osmium atoms, suggesting that the cluster is held together by bridging ligands rather than direct Os-Os bonds. uobaghdad.edu.iqresearchgate.net In other cases, bond paths between some, but not all, osmium atoms are found.

A quantitative approach to evaluating the strength of these interactions involves calculating bond enthalpy terms. For osmium carbonyl clusters, a relationship has been derived to calculate the Os-Os bond enthalpy term, E(Os-Os), directly from the experimentally determined metal-metal bond distance, d(Os-Os). rsc.orgrsc.org

Equation for Os-Os Bond Enthalpy:

E(Os-Os) = 1.928 × 10¹³ [d(Os-Os)]⁻⁴.⁶ rsc.org

This method shows that the electrons are used more efficiently for metal-metal bonding in larger clusters with fewer ligands per metal atom. rsc.org Applying such analyses to polynuclear Cp*Os species provides a quantitative measure of the metal-metal interaction strength.

Spin-Orbit Coupling Effects and Ionization Phenomena

For heavy elements like osmium, relativistic effects, particularly spin-orbit coupling, play a significant role in determining the electronic structure. These effects can influence the ordering and energies of molecular orbitals. The ionization phenomena of decamethylosmocene have been investigated using UV and X-ray photoelectron spectroscopy. acs.org These experimental techniques directly probe the energies of the molecular orbitals.

The study of decamethylosmocene and its one-electron oxidized form, the decamethylosmocenium cation [Os(C₅Me₅)₂]⁺, provides a clear picture of the electronic changes upon ionization. acs.org Cyclic voltammetry studies confirm that decamethylmetallocenes are oxidized more easily than their unsubstituted analogues, a direct consequence of the electron-donating properties of the methyl groups. escholarship.org The ionization process involves the removal of an electron from the highest occupied molecular orbital (HOMO). In the case of decamethylosmocene, the HOMO is primarily of metal d-orbital character. The precise ordering of the d-orbitals (e.g., the 2a₁g and 1e₂g levels) is a subject of theoretical interest, with spin-orbit coupling effects being crucial for an accurate description. escholarship.org

Theoretical Evaluation of Reaction Mechanisms and Transition States

Theoretical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and energies. mit.eduucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.eduscm.com The energy barrier from reactants to the transition state determines the reaction rate. libretexts.org

DFT is a common method for locating transition states in reactions involving organometallic complexes. libretexts.org For example, DFT calculations have been used to confirm the mechanism of C-H bond activation in osmium pincer complexes. nih.gov In the study of the protonation of a related complex, CpOs(dppe)H, kinetic and thermodynamic products were identified, with the initial kinetic product, cis-[CpOs(dppe)(H)₂]⁺, irreversibly converting to the more stable trans isomer at higher temperatures. acs.org

Computational methods like the nudged elastic band (NEB) method are used to find the minimum energy path between reactants and products, providing a guess for the transition state structure which can then be optimized. libretexts.org The calculation involves finding a stationary point with exactly one negative frequency in the Hessian matrix (a matrix of second derivatives of energy), which corresponds to the motion along the reaction coordinate. scm.com These theoretical evaluations provide a step-by-step understanding of how reactions involving complexes like bis(pentamethylcyclopentadienyl)osmium(II) proceed.

Correlation of Electronic Structure with Reactivity and Catalytic Activity

A primary goal of theoretical studies is to establish a clear relationship between the electronic structure of a compound and its observed reactivity and catalytic performance. rsc.org The electron-donating Cp* ligands enrich the osmium center in decamethylosmocene with electron density, which is directly correlated with its lower oxidation potential compared to osmocene. escholarship.org

This principle of ligand-induced electronic modulation is widely applicable. In series of osmium complexes, linear correlations have been established between DFT-calculated energies, experimental redox potentials, and Hammett constants of substituents on the ligands. mdpi.com This directly links the electronic-donating or -withdrawing nature of the ligands to the redox reactivity of the metal center. mdpi.comresearchgate.net

This correlation extends to catalysis. The dinuclear complex (C₅Me₅)₂Os₂Br₄, for example, acts as a catalyst for the ring-opening metathesis polymerization (ROMP) of norbornene. illinois.edu Other half-sandwich osmium complexes have been shown to catalyze transfer hydrogenation reactions. semanticscholar.org The catalytic activity is intimately linked to the ability of the osmium center to access different oxidation states and coordinate substrates, properties that are governed by its electronic structure. By tuning the electronic properties of the metal center through ligand modification—for instance, by introducing different electron-donating or withdrawing groups—chemists can modulate the reactivity and catalytic efficiency of these osmium complexes. mdpi.comnih.gov

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pentamethylcyclopentadienyl Osmium(II) Complexes

NMR spectroscopy is a fundamental tool for characterizing the structure and dynamics of pentamethylcyclopentadienyl osmium(II) complexes in solution. wikipedia.org The chemical shifts and coupling constants observed in ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of information about the ligand environment and the nature of the metal-ligand bonding.

In the ¹H NMR spectrum of decamethylosmocene, the thirty equivalent protons of the ten methyl groups on the two pentamethylcyclopentadienyl (Cp) rings give rise to a single, sharp resonance. The chemical shift of this singlet is a key indicator of the electronic environment around the osmium center. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl protons of [Os(Cp)₂] typically appear as a singlet.

For half-sandwich complexes, such as those containing a single Cp* ligand and other ancillary ligands, the ¹H NMR spectra are more complex. For example, in the dinuclear osmium(III) complex (C₅Me₅)₂Os₂Br₄, the ¹H NMR chemical shift of the C₅Me₅ groups is temperature-dependent, suggesting weak paramagnetism. At 25 °C in CD₂Cl₂, the spectrum shows a singlet at δ 2.56. illinois.edu In organo-osmium anticancer complexes, ¹H NMR is used to confirm the structure and study interactions, with isotopic enrichment of ¹⁸⁷Os allowing for the observation of coupling to protons. rsc.org

| Compound | Solvent | Chemical Shift (δ) | Multiplicity | Assignment |

| [Os(Cp*)₂] | CDCl₃ | ~1.75 | s | C₅(CH ₃)₅ |

| (C₅Me₅)₂Os₂Br₄ | CD₂Cl₂ | 2.56 (at 25 °C) | s | C₅(CH ₃)₅ |

Data sourced from publicly available spectral databases and literature. illinois.edu

| Compound | Solvent | Chemical Shift (δ) - Ring C | Chemical Shift (δ) - Methyl C |

| (C₅Me₅)₂Os₂Br₄ | CD₂Cl₂ | 101.2 | 13.0 |

Data sourced from scientific literature. illinois.edu

For pentamethylcyclopentadienyl osmium(II) complexes containing phosphine (B1218219) ligands, ³¹P NMR spectroscopy is an invaluable tool. scispace.com The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the other ligands and the coordination geometry at the osmium center. The coordination of a phosphine ligand to the osmium center results in a significant change in the ³¹P chemical shift compared to the free ligand, a phenomenon known as the coordination shift (Δδ = δcomplex - δligand). researchgate.net This technique is particularly useful for studying the synthesis and reactivity of these complexes. rsc.org For instance, in complexes of the type [Os(η⁵-C₅Me₅)(PR₃)L¹L²]ⁿ⁺, the ³¹P chemical shift can provide information about the electronic properties of the L¹ and L² ligands.

Dynamic NMR (DNMR) spectroscopy is employed to investigate fluxional processes in pentamethylcyclopentadienyl osmium(II) complexes, such as ligand rotation or intramolecular rearrangements. wikipedia.orgillinois.edu For example, variable temperature ¹H NMR studies of the osmium methylidene complex [(C₅Me₅)Os(=CH₂)(dppm)][OTf] (where dppm = bis(diphenylphosphino)methane) have been used to determine the activation energy for the rotation of the methylidene ligand. illinois.edu Similarly, the temperature-dependent ¹H NMR chemical shifts in (C₅Me₅)₂Os₂Br₄ suggest a dynamic process or the presence of a paramagnetic equilibrium in solution. illinois.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups and characterizing the bonding between the osmium center and its ligands. wikipedia.orgrsc.org In the context of bis(pentamethylcyclopentadienyl)osmium(II) and its derivatives, IR spectroscopy can be used to identify characteristic vibrations of the Cp* ligand. For complexes containing other ligands, such as hydrides, carbonyls, or dinitrogen, IR spectroscopy is essential for their identification and for probing the electronic influence of the Cp*Os fragment on these ligands. For example, the Os-H stretching frequency in hydride complexes provides insight into the strength of the Os-H bond. illinois.edu Similarly, the C-O stretching frequency in carbonyl complexes is indicative of the degree of back-bonding from the osmium center to the CO ligand.

X-ray Crystallography and Single-Crystal Structural Analysis

In half-sandwich complexes, X-ray crystallography has been used to determine the structures of various derivatives, such as the dinuclear complex (C₅Me₅)₂Os₂Br₄, which features bridging and terminal bromide ligands and an Os-Os single bond. illinois.edu The technique has also been crucial in characterizing more complex structures, including osmium(II) complexes with bidentate phosphines, diazoalkanes, and allenylidene ligands, providing unambiguous evidence of their molecular connectivity and stereochemistry. rsc.orgresearchgate.net For example, the crystal structure of an osmium(II) complex with a chelating phosphine ligand, Os(NH₂NH₂)₂{P(OEt)₃}₄₂, shows an octahedral coordination geometry around the osmium atom. acs.org

| Compound | Os-C (Cp*) Bond Length (Å) | Os-Ring Centroid (Å) | Ring-Ring Angle (°) |

| [Os(C₅Me₅)₂]⁺[BF₄]⁻ | ~2.2-2.3 | ~1.85 | Parallel |

Data represents typical ranges found in related structures and should be considered illustrative. acs.orgcapes.gov.br

Characterization of Bridging and Terminal Ligand Geometries

In organometallic chemistry, ligands can be classified as either terminal or bridging. A terminal ligand is bonded to a single metal center, while a bridging ligand simultaneously bonds to two or more metal centers, often denoted by the prefix 'μ'. wikipedia.org

For Bis(pentamethylcyclopentadienyl)osmium(II), which is a mononuclear complex, all ligands are considered terminal as they are bonded to the single central osmium atom. The concept of bridging ligands becomes relevant in polynuclear osmium complexes, where ligands such as halides, carbonyls, or hydrides can span between two or more osmium centers. wikipedia.orgrsc.org For instance, in the dinuclear complex (C₅Me₅)₂Os₂Br₄, both bridging and terminal bromide ligands are present, with the bridging Os-Br bond distances being shorter than the terminal ones. illinois.edu The interchange between terminal and bridging coordination is a dynamic process observed in some metal carbonyl clusters. wikipedia.org

Determination of Metal-Metal Bond Distances and Architectures

Metal-metal bonding is a key feature in many polynuclear organometallic compounds. The determination of metal-metal bond distances, typically through X-ray diffraction, provides crucial information about the nature and order of these bonds. wikipedia.orgnih.gov

As Bis(pentamethylcyclopentadienyl)osmium(II) is a mononuclear complex, it does not possess a metal-metal bond. However, in related dinuclear osmium complexes, Os-Os bonds are well-characterized. For example, the dinuclear osmium(III) complex (C₅Me₅)₂Os₂Br₄ exhibits an Os-Os distance of 2.970(1) Å, which is indicative of a single osmium-osmium bond. illinois.eduresearchgate.net The study of such distances in osmium clusters, like the Os₃(CO)₁₂, where Os-Os bond lengths are around 2.88 Å, contributes to the understanding of metal frameworks in polynuclear systems. pnas.org

Below is a table comparing the metal-metal bond distances in some related polynuclear osmium compounds.

| Compound | Os-Os Bond Distance (Å) | Bond Type | Reference |

| (C₅Me₅)₂Os₂Br₄ | 2.970(1) | Single | illinois.eduresearchgate.net |

| Os₃(CO)₁₂ | 2.88 | Single | pnas.org |

| Bis(pentamethylcyclopentadienyl)osmium(II) | N/A | Mononuclear |

Photoelectron Spectroscopy (e.g., He(I), He(II) Valence Photoelectron Spectroscopy)

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. sigmaaldrich.cn For organometallic complexes like Bis(pentamethylcyclopentadienyl)osmium(II), techniques such as Fast Atom Bombardment (FAB) and Field Desorption (FD) mass spectrometry are often employed. illinois.edumdpi.com

In the analysis of a related dinuclear complex, (C₅Me₅)₂Os₂Br₄, the field desorption mass spectrum did not show the molecular ion peak but rather fragments corresponding to (C₅Me₅)OsBr₃, (C₅Me₅)OsBr₂, and (C₅Me₅)Os(O)Br. illinois.edu This indicates that for decamethylosmocene, one might expect to observe the molecular ion peak [Os(C₅(CH₃)₅)₂]⁺, along with potential fragmentation patterns involving the loss of methyl groups or entire pentamethylcyclopentadienyl rings. The molecular weight of Bis(pentamethylcyclopentadienyl)osmium(II) is 460.68 g/mol . sigmaaldrich.cnscbt.com

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. wikipedia.org Osmium(II) complexes are known to exhibit a variety of absorption bands in the UV-Vis region, often characterized by intense metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, in addition to ligand-based π-π* transitions. nih.govnih.govnih.gov

While the specific UV-Vis spectrum for Bis(pentamethylcyclopentadienyl)osmium(II) is not detailed in the search results, related osmium(II) polypyridyl complexes show strong absorption in the near-infrared region, which is a desirable property for applications in photodynamic therapy. nih.govchemrxiv.org For instance, some osmium(II) complexes exhibit continuous absorption from 200 to 900 nm. nih.gov It is expected that Bis(pentamethylcyclopentadienyl)osmium(II) would also display characteristic absorption bands corresponding to electronic transitions involving the osmium d-orbitals and the π-orbitals of the pentamethylcyclopentadienyl ligands.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are used to determine the magnetic properties of a compound, indicating whether it is paramagnetic, diamagnetic, or ferromagnetic. wikipedia.orgresearchgate.net Bis(pentamethylcyclopentadienyl)osmium(II) is an Os(II) complex with a d⁶ electron configuration. In the strong ligand field of the cyclopentadienyl (B1206354) rings, these electrons are expected to be paired in the lower energy orbitals, resulting in a low-spin state (S=0). Consequently, the compound is expected to be diamagnetic.

In contrast, the related dinuclear osmium(III) species, (C₅Me₅)₂Os₂Br₄, is reported to be weakly paramagnetic. illinois.eduresearchgate.net Magnetic susceptibility studies on this Os(III) complex over a temperature range of 4-300 K indicated a singlet-triplet splitting of greater than 800 cm⁻¹. illinois.eduresearchgate.net

Electron Paramagnetic Resonance (EPR) Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgscbt.com As Bis(pentamethylcyclopentadienyl)osmium(II) is a d⁶ low-spin complex and therefore diamagnetic with no unpaired electrons, it is expected to be EPR silent.

EPR spectroscopy is, however, a crucial tool for characterizing paramagnetic organometallic species. wikipedia.org For instance, it has been used to identify silver centers in silicon and is applicable to paramagnetic osmium complexes. aps.org The weak paramagnetism of the (C₅Me₅)₂Os₂Br₄ complex suggests it would be EPR active, allowing for further characterization of its electronic state. illinois.eduresearchgate.net

Redox Chemistry and Electrochemistry

Electrochemical Properties of Pentamethylcyclopentadienyl Osmium(II) Complexes

The electrochemical properties of pentamethylcyclopentadienyl osmium(II) complexes are characterized by their accessible and often reversible redox processes. The central osmium atom can typically exist in multiple oxidation states, with the Os(II)/Os(III) couple being the most commonly studied. The presence of the ten methyl groups on the cyclopentadienyl (B1206354) rings significantly influences the electronic properties of the metal center. These electron-donating groups increase the electron density on the osmium, making it easier to oxidize compared to its unsubstituted counterpart, osmocene. unh.eduresearchgate.net

The electrochemical behavior of these complexes is often investigated using techniques like cyclic voltammetry (CV), which provides information about the redox potentials and the stability of the different oxidation states. nih.govresearchgate.net For instance, the CV of decamethylferrocene, an analogue of decamethylosmocene, shows a reversible one-electron oxidation wave. researchgate.net Similar behavior is expected for decamethylosmocene, although specific data is less commonly reported.

Electron Transfer Mechanisms and Kinetics

The transfer of electrons to and from pentamethylcyclopentadienyl osmium(II) complexes is a key aspect of their reactivity. The kinetics of this electron transfer can be influenced by several factors, including the solvent, the nature of the electrode, and the specific ligands attached to the osmium center. nih.gov For many metallocenes, the heterogeneous electron transfer between the complex in solution and the electrode surface is a rapid process. als-japan.combeilstein-journals.org

Oxidation States and Redox Potentials

Bis(pentamethylcyclopentadienyl)osmium(II) primarily exhibits Os(II) and Os(III) oxidation states in its electrochemical processes. The formal redox potential (E°') of the Os(II)/Os(III) couple is a crucial parameter that quantifies the ease of oxidation. The electron-donating nature of the pentamethylcyclopentadienyl ligands makes the Os(II) center in decamethylosmocene more easily oxidized than in osmocene. This results in a lower (more negative) redox potential for the Os(II)/Os(III) couple in decamethylosmocene compared to osmocene. unh.eduresearchgate.net

While a precise, universally agreed-upon value for the redox potential of decamethylosmocene is not consistently reported across different studies and solvent systems, a comparative analysis with related metallocenes provides valuable insight. The effect of permethylation on the redox potential is a well-documented phenomenon.

| Compound | Redox Couple | E°' (V vs. Fc+/Fc) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Ferrocene (B1249389) | Fe(II)/Fe(III) | 0.00 | CH3CN / [NBu4][PF6] | researchgate.net |

| Decamethylferrocene | Fe(II)/Fe(III) | -0.59 | CH3CN | researchgate.net |

| Osmocene | Os(II)/Os(III) | +0.38 | CH2Cl2 / [NBu4][PF6] | nih.gov |

| Bis(pentamethylcyclopentadienyl)osmium(II) | Os(II)/Os(III) | Not directly reported, but expected to be significantly lower than osmocene | - | - |

Influence of Ligand Environment on Redox Behavior

The ligand environment plays a paramount role in tuning the redox behavior of osmium(II) complexes. The substitution of the pentamethylcyclopentadienyl ligand with other ligands can dramatically alter the redox potential and the stability of the various oxidation states. For instance, replacing a Cp* ligand with ligands that are stronger σ-donors or π-acceptors will shift the redox potential.

Studies on various osmium(II) complexes with different polypyridyl ligands, such as bipyridine and terpyridine, have shown that the electronic properties of these ligands can be systematically varied to control the redox potential of the osmium center. nih.govmdpi.com Electron-donating substituents on the polypyridyl ligands make the complex easier to oxidize (lower redox potential), while electron-withdrawing groups make it more difficult to oxidize (higher redox potential). nih.gov This principle of ligand-tuning is a powerful tool in the design of osmium complexes for specific applications, such as redox mediators in biosensors or components in molecular electronics. nih.gov

Electropolymerization of Osmium(II)-NHC-based Metallopolymers

While not directly involving Bis(pentamethylcyclopentadienyl)osmium(II), the electropolymerization of other osmium(II) complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, is a relevant area of research in materials science. Electropolymerization allows for the formation of thin, conductive polymer films on an electrode surface, where the osmium centers act as redox-active sites within the polymer backbone. researchgate.net

These metallopolymers can be designed to have specific electrochemical and catalytic properties. The process typically involves the oxidative polymerization of a monomer unit containing the osmium complex and a polymerizable group. The resulting polymer film can exhibit interesting properties, such as electrocatalytic activity or electrochromism. The ability to immobilize osmium complexes on an electrode surface through electropolymerization opens up possibilities for the development of robust sensors and catalytic materials. researchgate.net Although direct electropolymerization of decamethylosmocene has not been widely reported, the principles demonstrated with Os(II)-NHC complexes highlight a potential avenue for the functionalization of surfaces with osmium-containing materials.

Catalytic Applications

Homogeneous Catalysis by Pentamethylcyclopentadienyl Osmium(II) Complexes: General Principles

Homogeneous catalysis by pentamethylcyclopentadienyl osmium(II) complexes, particularly the half-sandwich arene-osmium(II) variants, operates on principles common to organometallic catalysis. wikipedia.org These complexes typically feature a central osmium atom in the +2 oxidation state, coordinated to a bulky pentamethylcyclopentadienyl (Cp*) ligand and other ancillary ligands that can be tailored to influence the catalyst's activity and selectivity. nih.govnih.gov

The catalytic cycle often involves the creation of a vacant coordination site on the osmium center, allowing for the binding of the substrate. This is frequently achieved through ligand dissociation or the removal of a labile ligand. The electronic and steric properties of the ligands play a crucial role in every step of the catalytic process, from substrate activation to product release. wikipedia.org For instance, in many hydrogenation reactions, the active catalyst is a 16-electron species that can coordinate with the substrate. nih.gov The Cp* ligand, with its strong electron-donating nature, stabilizes the metal center and enhances the catalytic activity.

Hydrogenation and Transfer Hydrogenation Reactions

Pentamethylcyclopentadienyl osmium(II) complexes have emerged as effective catalysts for both hydrogenation and transfer hydrogenation reactions, providing valuable routes to the synthesis of alcohols and other reduced organic compounds. mdpi.comnih.gov

Asymmetric Transfer Hydrogenation of Ketones and Aldehydes

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective synthesis of chiral alcohols from prochiral ketones and aldehydes. nih.govnih.gov Osmium(II) complexes containing the pentamethylcyclopentadienyl ligand, in conjunction with chiral diamine ligands, have proven to be highly effective catalysts for this transformation. nih.gov These catalysts often operate via a Noyori-type mechanism, where the reaction proceeds through a six-membered transition state in the outer coordination sphere of the metal. nih.govnih.gov

In a typical ATH reaction, 2-propanol serves as the hydrogen source. mdpi.com The osmium catalyst facilitates the transfer of hydrogen from the alcohol to the carbonyl compound, yielding the corresponding chiral alcohol with high enantiomeric excess (ee). For example, arene-osmium(II) complexes with l-α-amino carboxylate ligands have been used to catalyze the transfer hydrogenation of acetophenone (B1666503), achieving up to 72% ee. mdpi.com Similarly, novel osmium-arene TsDPEN catalysts have demonstrated high enantioselectivity in the ATH of acetophenone-derived substrates. nih.gov

The efficiency of these catalytic systems is influenced by factors such as the nature of the arene ligand, the chiral auxiliary, and the reaction conditions. For instance, brominated and iodinated analogues of certain osmium catalysts have shown slightly higher catalytic efficiency in the reduction of acetophenone compared to the parent complex. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with Osmium(II) Catalysts

| Catalyst Precursor | Chiral Ligand | Arene Ligand | Product | Enantiomeric Excess (ee) | Reference |

| [{OsCl(μ-Cl)(η6-arene)}2] | l-α-amino carboxylates | p-cymene | 1-phenylethanol | up to 72% | mdpi.com |

| [OsCl2(η6-arene)]2 | (1S,2S)-(H)TsDPEN | p-cymene | (S)- or (R)-1-phenylethanol | High | nih.gov |

| [OsII[(η6‐p‐cymene)(RR/SS‐MePh‐DPEN)]] | MePh-DPEN | p-cymene | (S)- or (R)-1-phenylethanol | >93% | nih.gov |

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation (AH) of ketones offers a direct and atom-economical route to chiral secondary alcohols. nih.gov While ruthenium-based catalysts have been extensively studied, osmium(II) complexes with pentamethylcyclopentadienyl ligands have also shown considerable promise in this area. nih.gov These reactions typically utilize molecular hydrogen as the reducing agent.

The MsDPEN–Cp*Ir catalysts, which are structurally related to the osmium analogues, have been shown to be effective for the asymmetric hydrogenation of various ketones, including aromatic heterocyclic ketones, yielding products with nearly perfect enantioselectivity (up to 99% ee). nih.gov The choice of ligands and reaction conditions is critical for achieving high activity and enantioselectivity.

Hydrogenation of Unsaturated Substrates (e.g., Styrene (B11656), Limonene)

Pentamethylcyclopentadienyl osmium(II) complexes have also been employed in the hydrogenation of unsaturated substrates like styrene and limonene (B3431351). mdpi.com Cationic and neutral arene-osmium(II) complexes containing chelating 1,3-bis(aryl)triazenide ligands have been shown to effectively catalyze the hydrogenation of styrene to ethylbenzene (B125841) in high yields (≥84%) under hydrogen pressure. mdpi.com

The hydrogenation of limonene, a renewable monoterpene, can lead to valuable products such as p-cymene, menthenes, and menthanes. unirc.itresearchgate.netresearchgate.net The catalytic pathway can involve direct dehydrogenation, isomerization followed by dehydroaromatization, or disproportionation. unirc.it While specific data on bis(pentamethylcyclopentadienyl)osmium(II) itself for limonene hydrogenation is limited, related osmium complexes are being explored for such transformations.

Oxidation Reactions

While more commonly known for reduction catalysis, arene-osmium(II) complexes have also demonstrated catalytic activity in oxidation reactions. mdpi.com For example, cationic arene-osmium(II) complexes with bidentate imino-pyridine ligands can efficiently catalyze the selective oxidation of styrene to benzaldehyde (B42025) using sodium periodate (B1199274) as the oxidant. mdpi.com Mechanistic studies suggest that the reaction proceeds through the initial oxidation of the osmium(II) complex to a dioxo arene-osmium(VI) species. mdpi.com

Nitrile Hydration Reactions

The hydration of nitriles to amides is an important transformation in organic synthesis. researchgate.netnih.govamericanelements.com Osmium(II) complexes have emerged as effective catalysts for this reaction. Specifically, the complex [OsCl2(η6-p-cymene)(PMe2OH)] has been identified as a highly active and versatile catalyst for the hydration of a wide range of nitriles, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated organonitriles. nih.govamericanelements.com This catalyst operates efficiently in water as the solvent and does not require a basic additive. nih.govamericanelements.com

The catalytic performance of this osmium complex is comparable to its ruthenium analogue, and in some cases, it exhibits faster reaction rates, particularly with less reactive aliphatic nitriles. nih.govamericanelements.com The mechanism is believed to involve the intramolecular addition of the hydroxyl group of the phosphinous acid ligand to the metal-coordinated nitrile, forming a five-membered metallacyclic intermediate. nih.gov Another osmium complex, the hexahydride OsH6(PiPr3)2, also competently catalyzes the hydration of aliphatic nitriles, proceeding through trihydride osmium(IV) amidate intermediates. unizar.es

Table 2: Osmium-Catalyzed Nitrile Hydration

| Catalyst | Substrate Scope | Solvent | Key Features | Reference |

| [OsCl2(η6-p-cymene)(PMe2OH)] | Aromatic, heteroaromatic, aliphatic, α,β-unsaturated nitriles | Water | High activity, no basic additive required | nih.govamericanelements.com |

| OsH6(PiPr3)2 | Aliphatic nitriles | Not specified | Proceeds via Os(IV) amidate intermediates | unizar.es |

Carbon-Carbon Bond Forming Processes

The formation of carbon-carbon bonds is a cornerstone of synthetic organic chemistry. While various osmium complexes have demonstrated catalytic activity in this domain, direct catalysis by bis(pentamethylcyclopentadienyl)osmium(II) is not prominently documented.

Michael Addition Reactions

The Michael addition, a fundamental reaction for C-C bond formation, is catalyzed by a wide array of transition metal complexes and organocatalysts. However, a review of the current scientific literature does not indicate that bis(pentamethylcyclopentadienyl)osmium(II) is utilized as a direct catalyst for Michael addition reactions. Research in this area has predominantly focused on other types of catalysts.

Annulation Reactions (e.g., [4+2] Annulation)

Annulation reactions, which form new rings, are critical in the synthesis of cyclic and polycyclic compounds. While some arene-osmium(II) complexes have been shown to catalyze [4+2] annulation reactions, there are no significant reports of bis(pentamethylcyclopentadienyl)osmium(II) being employed for this purpose. The steric bulk of the two pentamethylcyclopentadienyl ligands may hinder the necessary coordination of substrates for such transformations.

Cyclopropenation and Related Reactions

The synthesis of cyclopropenes, highly strained and reactive molecules, can be achieved through various catalytic methods. While some osmium complexes, such as those containing porphyrin ligands, are known to catalyze cyclopropanation reactions, the use of bis(pentamethylcyclopentadienyl)osmium(II) in this capacity has not been reported.

Olefin Metathesis Reactions (e.g., ROMP, RCM, CM)

Olefin metathesis is a powerful tool in organic synthesis, with applications in polymer chemistry and the formation of complex molecules. While bis(pentamethylcyclopentadienyl)osmium(II) itself is not a recognized catalyst for these reactions, related mono(pentamethylcyclopentadienyl)osmium compounds have shown activity in Ring-Opening Metathesis Polymerization (ROMP). illinois.eduresearchgate.net

The dinuclear complex, (η⁵-C₅Me₅)₂Os₂Br₄, serves as a key starting material for the synthesis of various mono(pentamethylcyclopentadienyl)osmium complexes. illinois.eduillinois.edu This dinuclear complex and its derivatives are reported to be catalysts for the ROMP of norbornene. illinois.eduresearchgate.net For instance, treatment of (η⁵-C₅Me₅)₂Os₂Br₄ with methylaluminoxane (B55162) generates a highly active catalyst for the polymerization of norbornene. illinois.edu

It is important to note that the synthesis of the catalytically relevant precursor, (η⁵-C₅Me₅)₂Os₂Br₄, typically starts from osmium tetroxide and pentamethylcyclopentadiene, not from bis(pentamethylcyclopentadienyl)osmium(II). illinois.edu This suggests that while the pentamethylcyclopentadienyl ligand is crucial for this type of catalysis, decamethylosmocene is not the standard entry point for creating these catalytic systems.

Table 1: ROMP of Norbornene with a Mono(pentamethylcyclopentadienyl)osmium Catalyst System

| Catalyst Precursor | Co-catalyst | Monomer | Polymer Yield | Polymer Characteristics | Reference |

| (η⁵-C₅Me₅)₂Os₂Br₄ | Methylaluminoxane | Norbornene | High | Slightly blocky, predominantly cis double bonds | illinois.edu |

Photocatalytic Water Splitting (Note: Osmocene, but concept applicable)

The conversion of solar energy into chemical fuels through photocatalytic water splitting is a significant area of research. While there are no specific reports on the use of bis(pentamethylcyclopentadienyl)osmium(II) in this application, its close analog, osmocene ([Os(C₅H₅)₂]), has been demonstrated to act as a photocatalyst for this process. The conceptual framework of using a stable, redox-active metallocene for water splitting is therefore relevant.

Other Advanced Applications

Materials Science Applications

The exploration of osmium complexes in materials science is an expanding field, driven by the metal's unique properties such as high electron density and catalytic activity.

The development of efficient solar energy conversion technologies is a critical area of modern materials science research. Organometallic compounds, particularly those of ruthenium and osmium, have been investigated for their potential in dye-sensitized solar cells (DSSCs) and as photocatalysts for solar fuel production. These applications typically leverage the compounds' ability to absorb light and participate in electron transfer processes.

A review of the current scientific literature indicates that while various osmium polypyridyl complexes have been studied as photosensitizers in DSSCs, there are no specific research findings on the application of Bis(pentamethylcyclopentadienyl)osmium(II) in this area. Similarly, while some osmium complexes have been explored for photocatalytic processes relevant to solar energy storage, such as CO2 reduction, research specifically detailing the use of Bis(pentamethylcyclopentadienyl)osmium(II) for these purposes has not been reported.

Photocatalysis is a promising technology for the degradation of organic pollutants and the disinfection of water. Semiconductor materials and organometallic complexes are at the forefront of this research. The mechanism often involves the generation of reactive oxygen species (ROS) upon light absorption, which then mineralize contaminants.

While osmium nanoparticles and other osmium complexes have been investigated for their catalytic and photocatalytic properties in water treatment contexts, a comprehensive search of the scientific literature reveals no studies specifically focused on the application of Bis(pentamethylcyclopentadienyl)osmium(II) for water treatment applications. The research in this area has concentrated on other classes of osmium compounds.

Bis(pentamethylcyclopentadienyl)osmium(II), also known as decamethylosmocene, has been identified as a precursor for the deposition of osmium thin films via Chemical Vapor Deposition (CVD). nih.gov Thin films of osmium are of interest for applications requiring high conductivity, high electron work function, and chemical inertness, such as in electronic components and protective coatings. nih.gov

In a study detailing the CVD of osmium films, bis(cyclopentadienyl)osmium(II) (osmocene) was utilized as the organometallic precursor. The deposition was carried out in a warm-walled, quartz, bell-jar reactor under low pressure (0.5-3.0 torr). nih.gov The use of oxygen as a carrier gas facilitated the growth of high-purity, conformal osmium films at substrate temperatures of 350°C or higher. nih.gov The reaction by-products observed were primarily carbon dioxide and water, suggesting a surface-catalyzed, complete oxidation of the cyclopentadienyl (B1206354) ligands during the decomposition process. nih.gov This method allows for the formation of osmium films on various substrates, including gold, titanium nitride, and silicon dioxide. nih.gov

Table 1: Deposition Parameters for Osmium Thin Films using a Cyclopentadienyl-Osmium Precursor

| Parameter | Value | Reference |

| Precursor | Bis(cyclopentadienyl)osmium(II) | nih.gov |

| Deposition Method | Chemical Vapor Deposition (CVD) | nih.gov |

| Reactor Type | Warm-walled, quartz, bell-jar | nih.gov |

| Substrate Temperature | ≥ 350°C | nih.gov |

| Carrier Gas | Oxygen | nih.gov |

| Pressure | 0.5-3.0 torr | nih.gov |

| Film Purity | High | nih.gov |

| Film Conformality | High | nih.gov |

Biological Chemistry and Medicinal Applications (Focus on Chemical Mechanisms)

The field of medicinal inorganic chemistry has seen a surge of interest in organometallic compounds as potential therapeutic agents, offering novel mechanisms of action compared to traditional organic drugs. While platinum-based drugs are well-established in cancer therapy, complexes of other precious metals, including osmium, are being actively investigated.

A critical aspect of designing effective metallodrugs is understanding their activation mechanisms within the cellular environment. Many organometallic anticancer drug candidates are administered as prodrugs, which are then converted into their active forms inside cancer cells. This strategy can enhance selectivity and reduce side effects.

Research into the in-cell activation of organo-osmium(II) complexes has revealed several key mechanisms. For instance, some iodido Os(II) arene phenylazopyridine complexes are activated by the release of the iodide ligand in the presence of intracellular glutathione (B108866) (GSH). nih.govresearchgate.netkcl.ac.ukamericanelements.combirmingham.ac.uk The resulting hydroxido complexes are more reactive and can interact with cellular targets. nih.govresearchgate.netkcl.ac.ukamericanelements.combirmingham.ac.uk These activated species can form adducts with biomolecules and generate reactive oxygen species (ROS), contributing to their anticancer activity. nih.govresearchgate.netkcl.ac.ukamericanelements.combirmingham.ac.uk

However, a thorough review of the scientific literature indicates that studies on the in-cell activation mechanisms have been focused on other classes of organo-osmium(II) complexes, and there are no specific reports detailing the in-cell activation of Bis(pentamethylcyclopentadienyl)osmium(II).

Targeting protein-protein interactions (PPIs) is a frontier in drug discovery. The interaction between Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the coactivator p300 is a crucial step in the cellular response to hypoxia and is a key pathway in tumor survival and angiogenesis. Disrupting this interaction is therefore an attractive strategy for cancer therapy.

Several studies have identified certain organo-osmium(II) complexes as potent inhibitors of the HIF-1α-p300 interaction. These complexes have demonstrated the ability to downregulate the expression of HIF-1α target genes in cancer cells. The proposed mechanism involves the osmium complex binding to one of the protein partners, thereby preventing the formation of the functional HIF-1α/p300 transcriptional complex.

Despite the promise of organo-osmium compounds in this area, there is no specific research in the available literature that identifies Bis(pentamethylcyclopentadienyl)osmium(II) as an inhibitor of the HIF-1α and p300 protein-protein interaction. The focus of published research has been on different structural classes of osmium(II) complexes.

Photosensitizers for Photodynamic Therapy